molecular formula C16H16FNO2 B5141824 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide

3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide

Cat. No. B5141824
M. Wt: 273.30 g/mol
InChI Key: MEDPAMUPQYNWNR-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide, also known as FMP, is a compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide has also been shown to decrease the levels of oxidative stress markers and increase the levels of antioxidant enzymes. Additionally, 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide has several advantages for lab experiments. It is easy to synthesize and has a high purity level. 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide is also stable under various conditions and has a long shelf life. However, 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide has some limitations as well. It is a relatively new compound, and its toxicity and safety profile are not fully understood. Additionally, 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide has limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide. One area of interest is the development of 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide-based drugs for the treatment of neurodegenerative disorders. Another area of interest is the investigation of 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide as a diagnostic tool for cancer. Additionally, further studies are needed to understand the toxicity and safety profile of 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide and its potential side effects. The development of new synthesis methods for 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide and its derivatives is also an area of interest for future research.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide involves the reaction of 4-fluoroacetophenone and 3-methoxybenzaldehyde. 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications, including anticonvulsant, analgesic, and anti-inflammatory properties. 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide has several advantages for lab experiments, including ease of synthesis and stability. However, its toxicity and safety profile are not fully understood. Future research on 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide is needed to understand its potential applications fully.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide involves the reaction of 4-fluoroacetophenone and 3-methoxybenzaldehyde in the presence of sodium hydride and N,N-dimethylformamide. The reaction yields 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide as a white solid with a melting point of 112-114°C. The purity of the compound can be confirmed by using analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been evaluated for its potential as a diagnostic tool for cancer.

properties

IUPAC Name

3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDPAMUPQYNWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-N-(3-methoxyphenyl)propanamide

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